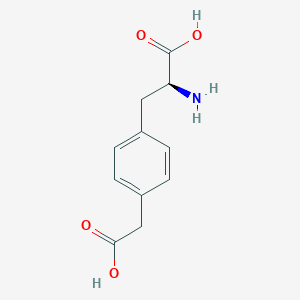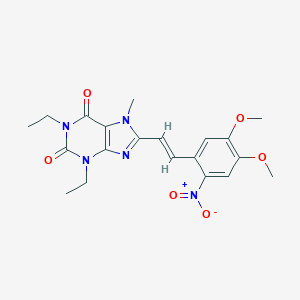
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine, also known as DMSX, is a xanthine derivative that has been widely used in scientific research. DMSX is a potent and selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
作用機序
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine exerts its pharmacological effects by inhibiting PDEs, which leads to an increase in intracellular levels of cAMP and cGMP. This increase in cyclic nucleotides can activate downstream signaling pathways, such as protein kinase A (PKA) and protein kinase G (PKG), which can modulate various cellular processes. For example, PKA and PKG can phosphorylate ion channels, receptors, and transcription factors, which can alter neuronal excitability, gene expression, and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound can also enhance the release of neurotransmitters such as dopamine and acetylcholine, which can modulate synaptic transmission and plasticity. In addition, this compound can reduce platelet aggregation and thrombus formation, which can improve blood flow and prevent thrombotic events.
実験室実験の利点と制限
One of the advantages of using (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine in lab experiments is its high potency and selectivity for PDEs. This compound can effectively inhibit PDEs at nanomolar concentrations, which allows for precise modulation of cyclic nucleotide signaling. Another advantage of this compound is its stability and solubility in aqueous solutions, which facilitates its use in in vitro and in vivo experiments. However, one limitation of this compound is its potential off-target effects, as PDEs are involved in multiple cellular processes. Therefore, careful control experiments and validation of results are necessary when using this compound as a pharmacological tool.
将来の方向性
There are several future directions for research on (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine and PDE inhibitors. One direction is to explore the therapeutic potential of PDE inhibitors in various diseases, such as neurodegenerative disorders, cardiovascular diseases, and cancer. Another direction is to identify novel PDE isoforms and develop isoform-specific inhibitors, which can improve the selectivity and efficacy of PDE inhibitors. Additionally, the development of new imaging and biosensor technologies can enable real-time monitoring of cyclic nucleotide signaling in live cells and tissues, which can provide valuable insights into the spatiotemporal dynamics of PDE regulation.
合成法
The synthesis of (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine involves the reaction of 3,7-dimethylxanthine with 4,5-dimethoxy-2-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium borohydride to yield this compound. The purity of this compound can be further improved by recrystallization from a suitable solvent.
科学的研究の応用
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethyl-7-methylxanthine has been used in various scientific research applications, including neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound has been used to study the role of PDEs in synaptic plasticity, learning, and memory. In cardiovascular research, this compound has been used to investigate the effects of PDE inhibitors on vasodilation, platelet aggregation, and cardiac function. In cancer research, this compound has been used to evaluate the potential of PDE inhibitors as anticancer agents.
特性
CAS番号 |
155271-55-9 |
|---|---|
分子式 |
C14H21NO15SNa2 |
分子量 |
429.4 g/mol |
IUPAC名 |
8-[(E)-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H23N5O6/c1-6-23-18-17(19(26)24(7-2)20(23)27)22(3)16(21-18)9-8-12-10-14(30-4)15(31-5)11-13(12)25(28)29/h8-11H,6-7H2,1-5H3/b9-8+ |
InChIキー |
ASQMWQITGQMCQB-CMDGGOBGSA-N |
異性体SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C |
同義語 |
1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(4,5-dimethoxy-2-nit rophenyl)ethenyl)-7-methyl-, (E)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



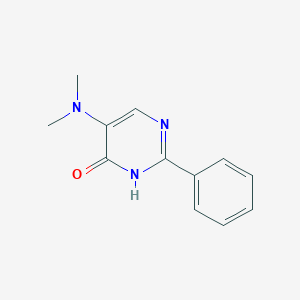

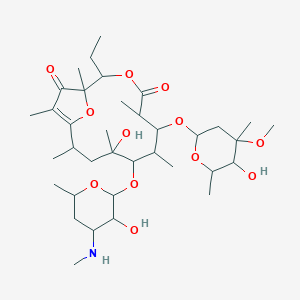
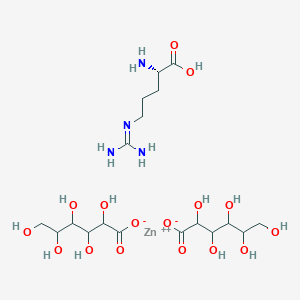



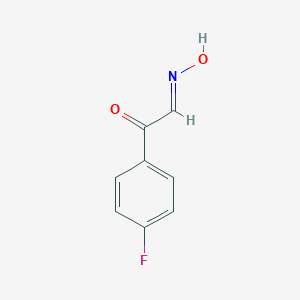
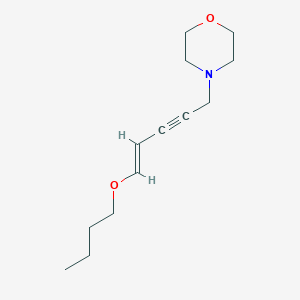

![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B232583.png)
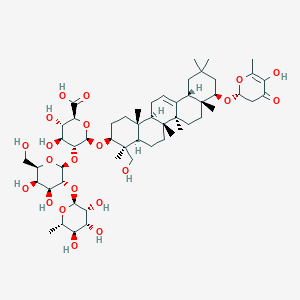
![4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide](/img/structure/B232607.png)
